molecular formula C19H16BrFN4 B11219481 7-(5-Bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11219481
M. Wt: 399.3 g/mol
InChI Key: FOSVNSLAKJXTLM-UHFFFAOYSA-N
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Description

“7-(5-BROMO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-BROMO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and halogenated aromatic compounds. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the bromo and fluoro groups.

    Cyclization: reactions to form the triazolopyrimidine core.

    Coupling reactions: to attach the ethylphenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(5-BROMO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “7-(5-BROMO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(5-CHLORO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

“7-(5-BROMO-2-FLUOROPHENYL)-5-(4-ETHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H16BrFN4

Molecular Weight

399.3 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H16BrFN4/c1-2-12-3-5-13(6-4-12)17-10-18(25-19(24-17)22-11-23-25)15-9-14(20)7-8-16(15)21/h3-11,18H,2H2,1H3,(H,22,23,24)

InChI Key

FOSVNSLAKJXTLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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